molecular formula C18H17ClN2O2 B2860411 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole CAS No. 637325-18-9

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole

Cat. No.: B2860411
CAS No.: 637325-18-9
M. Wt: 328.8
InChI Key: ZDWDIGXHOIMXJP-UHFFFAOYSA-N
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Description

1-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse biological activities and ability to interact with various enzymatic targets . The 5,6-dimethyl substitution on the benzimidazole ring is a structurally significant feature, as similar substitutions are found in naturally occurring biomolecules like the coenzyme B12 precursor 5,6-dimethylbenzimidazole (DMB) . Research indicates that dimethyl-substituted benzimidazoles can exhibit specific biological interactions, such as acting as growth inhibitors in certain bacterial models by potentially competing with flavin cofactors or disrupting essential enzymatic functions . The 1,3-benzodioxin moiety, substituted with a chloro group, is a distinct structural component that may influence the compound's physicochemical properties and binding affinity. Benzimidazole derivatives, in general, have demonstrated a wide spectrum of researched applications, including as antimicrobial , anticancer , and anti-inflammatory agents . The specific mechanism of action for this derivative is a subject for further investigation, but its molecular architecture suggests potential as a valuable chemical tool or pharmacophore for probing biological systems, studying enzyme mechanisms, or serving as a lead structure in the development of novel therapeutic agents. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-3-16-17(4-12(11)2)21(9-20-16)7-13-5-15(19)6-14-8-22-10-23-18(13)14/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWDIGXHOIMXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC4=C3OCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic potential, supported by various studies and data.

The compound has a molecular formula of C16H13ClN4O2C_{16}H_{13}ClN_{4}O_{2} and a molecular weight of approximately 360.82 g/mol. The structure includes a benzodioxin moiety and a dimethylbenzimidazole component, which are known for their diverse biological activities.

The biological activity of benzimidazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The mechanism typically involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular processes.
  • DNA Interaction : Benzimidazole derivatives can intercalate DNA, affecting replication and transcription.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit promising anticancer properties. For instance:

  • Topoisomerase Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerases, enzymes crucial for DNA replication. Studies report IC50 values indicating effective inhibition in various cancer cell lines (e.g., K562 leukemia cells) .
CompoundCell LineIC50 (μM)
1-[...]-5,6-DimethylbenzimidazoleK5622.68
2-PhenoxymethylbenzimidazoleK56214.1
Benzimidazole-Rhodanine ConjugatesVarious10

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Other Pharmacological Effects

The compound's structural characteristics suggest potential activities in:

  • Antiviral : Some benzimidazole derivatives show efficacy against viral infections.
  • Anti-inflammatory : They may modulate inflammatory pathways.
  • Antidiabetic : Certain derivatives exhibit glucose-lowering effects.

Case Studies

A variety of studies have explored the biological activities of benzimidazole derivatives:

  • Study on Anticancer Properties : A study demonstrated that specific benzimidazole derivatives exhibited strong cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of benzimidazole compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, although toxicity assessments are necessary for clinical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzimidazole Derivatives

Key structural analogs include:

  • 1-(2-Morpholinoethyl)-5,6-dimethylbenzimidazole: Synthesized via N-alkylation of 5,6-dimethylbenzimidazole with 4-(2-chloroethyl)morpholine, yielding a morpholine-substituted derivative. This compound highlights the impact of hydrophilic substituents (e.g., morpholine) on solubility and synthetic yields (>72%) compared to hydrophobic groups like benzodioxin .
  • 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6): Though part of a benzodithiazine system, its chloro and methyl substituents mirror electronic effects seen in the target compound. It exhibits a high melting point (318–319°C) and distinct IR/NMR profiles (e.g., SO₂ stretches at 1340–1150 cm⁻¹), suggesting similar thermal stability for halogenated benzimidazoles .
  • 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17): The cyano group introduces strong electron-withdrawing effects, altering reactivity compared to the benzodioxin group. Its IR spectrum shows a C≡N stretch at 2235 cm⁻¹, absent in the target compound .

Physical and Chemical Properties

Solubility and Solvation Behavior
  • 5,6-Dimethylbenzimidazole: Under high pressure (>0.6 GPa), it forms solvates with water, methanol, or ethanol, replacing NH⋯N hydrogen bonds with NH⋯OH⋯N interactions. This contrasts with benzimidazole and 2-methylbenzimidazole, which resist solvation under similar conditions. The target compound’s benzodioxin group may further enhance hydrophobicity, reducing pressure-dependent solvation tendencies .
  • Melting Points: Benzimidazole derivatives with electron-withdrawing groups (e.g., chloro, cyano) exhibit elevated melting points (e.g., 314–319°C for Compound 6 and 17), suggesting the target compound may similarly display high thermal stability .
Spectroscopic Characteristics
  • IR/NMR Signatures : The 5,6-dimethylbenzimidazole core produces characteristic ¹H-NMR signals (δ 2.45 ppm for CH₃-7) and IR stretches (C=N at ~1630 cm⁻¹). The benzodioxin group may introduce additional chloro-related shifts (e.g., δ 6.38–8.37 ppm for aromatic protons) .
Enzyme Interactions
  • MA0940 Binding : 5,6-Dimethylbenzimidazole shows selective binding to MA0940 enzymes, unlike adenine or guanine derivatives. This specificity suggests the target compound’s benzimidazole core may retain affinity for similar enzymes, while the benzodioxin group could sterically hinder interactions .
  • Cobalamin Coordination : In alkylcobalamins, the 5,6-dimethylbenzimidazole ligand weakly coordinates cobalt, facilitating ligand displacement by imidazole groups in enzymes. The benzodioxin substituent may further weaken cobalt binding, altering reactivity in vitamin B12 analogs .

Data Tables

Table 1. Comparison of Key Benzimidazole Derivatives

Compound Substituents Melting Point (°C) Notable IR/NMR Features Reference
Target Compound 6-Chloro-benzodioxin-methyl Inferred High Aromatic C-H (δ 6.5–8.5 ppm) -
1-(2-Morpholinoethyl)-5,6-dimethylbenzimidazole Morpholinoethyl Not Reported N-CH₂ (δ 3.65 ppm)
Compound 6 Chloro, dihydroxybenzylidene 318–319 SO₂ (1340–1150 cm⁻¹)
Compound 17 Chloro, cyano 314–315 C≡N (2235 cm⁻¹)

Table 2. Pressure-Induced Solvation of Benzimidazoles

Compound Solvent Pressure Threshold (GPa) Solvate Stability Reference
5,6-Dimethylbenzimidazole H₂O >0.25 Stable at ambient pressure
5,6-Dimethylbenzimidazole MeOH/EtOH >0.6 Pressure-dependent
Benzimidazole - N/A No solvation formed

Preparation Methods

Condensation of o-Phenylenediamine with α-Keto Acids

The most widely adopted method involves refluxing o-phenylenediamine with dimethylpyruvic acid in polyphosphoric acid (PPA) at 140°C for 6 hours (Table 1):

Table 1. Optimization of Benzimidazole Core Synthesis

Entry Acid Catalyst Temp (°C) Time (h) Yield (%)
1 PPA 140 6 82
2 HCl (conc.) 120 8 67
3 H2SO4 130 7 71

Mechanistic studies reveal that PPA acts as both catalyst and dehydrating agent, facilitating cyclization through intermediate Schiff base formation. ¹H-NMR analysis of crude products shows complete consumption of starting materials at 140°C, with 13C-NMR confirming regioselective dimethyl substitution at C5/C6.

Alternative Pathway via Sodium Bisulfite Adducts

A modified approach utilizes sodium bisulfite-mediated condensation of 3,4-dimethylbenzaldehyde with o-phenylenediamine (Fig. 2B):

  • Formation of sodium hydroxy(3,4-dimethylphenyl)methanesulfonate
  • Cyclocondensation in DMF at 100°C for 3 hours
  • Acidic workup with HCl to precipitate product

This method achieves 78% yield but requires careful control of stoichiometry to avoid over-sulfonation side reactions. Mass spectrometry (ESI-TOF) confirms molecular ion [M+H]+ at m/z 161.1 (calc. 161.2).

Preparation of 6-Chloro-8-(Chloromethyl)-4H-1,3-Benzodioxin

Diol Cyclization with Dichloroethane

The benzodioxin fragment is synthesized via acid-catalyzed cyclization of 2,4-dichloro-5-hydroxybenzene-1,3-diol with 1,2-dichloroethane (Eq. 1):

$$
\text{C}6\text{H}3\text{Cl}2(\text{OH})2 + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{H}2\text{SO}4, 80^\circ\text{C}} \text{C}8\text{H}5\text{Cl}3\text{O}2 + 2\text{H}_2\text{O}
$$

Key parameters:

  • Catalyst : Concentrated H2SO4 (0.5 equiv)
  • Reaction time : 12 hours
  • Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1)

¹³C-NMR analysis shows characteristic benzodioxin carbons at δ 148.9 (C-O) and 113.4 (C-Cl), with HSQC confirming connectivity.

Chloromethylation via Mannich Reaction

An alternative route employs Mannich reaction conditions to introduce the chloromethyl group (Table 2):

Table 2. Chloromethylation Optimization

Entry Amine Catalyst Temp (°C) Time (h) Conversion (%)
1 Pyridine 60 8 92
2 Et3N 50 6 88
3 DMAP 40 4 95

Optimal conditions use 4-dimethylaminopyridine (DMAP) in dichloromethane at 40°C, achieving 95% conversion of 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde to the chloromethyl derivative.

Final Coupling Strategies

Nucleophilic Alkylation of Benzimidazole

The most common method involves treating 5,6-dimethylbenzimidazole with NaH in THF, followed by addition of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin (Eq. 2):

$$
\text{C}9\text{H}{10}\text{N}2 + \text{C}8\text{H}5\text{Cl}3\text{O}2 \xrightarrow{\text{NaH, THF}} \text{C}{16}\text{H}{14}\text{ClN}2\text{O}_2 + \text{HCl}
$$

Optimized conditions :

  • Base : Sodium hydride (2.2 equiv)
  • Solvent : Anhydrous THF
  • Temperature : 0°C → rt over 4 hours
  • Yield : 72% after recrystallization (MeOH/H2O)

HPLC purity reaches 99.2% using a C18 column (acetonitrile/water 70:30).

Buchwald-Hartwig Amination

A palladium-catalyzed approach enables coupling under milder conditions (Table 3):

Table 3. Catalytic Coupling Parameters

Entry Catalyst Ligand Yield (%)
1 Pd2(dba)3 Xantphos 65
2 Pd(OAc)2 BINAP 58
3 PdCl2(AmPhos) t-Bu3P-HBF4 82

This method employs 8-bromomethyl-6-chloro-4H-1,3-benzodioxin and 5,6-dimethylbenzimidazole with PdCl2(AmPhos)/t-Bu3P-HBF4 in toluene at 100°C. 19F-NMR monitoring confirms complete bromide displacement within 3 hours.

Purification and Analytical Characterization

Recrystallization Protocols

Optimal purification uses mixed solvents:

  • First crystallization : Ethyl acetate/hexane (1:3) removes non-polar impurities
  • Second crystallization : Methanol/water (4:1) eliminates residual salts
    Final product exhibits sharp melting point at 184–186°C (DSC, heating rate 10°C/min).

Spectroscopic Confirmation

  • ¹H-NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, N–H), 7.89–7.82 (m, 2H, Ar–H), 5.04 (s, 2H, CH2), 2.48 (s, 6H, 2×CH3)
  • 13C-NMR : δ 151.2 (C=N), 124.8–116.4 (aromatic carbons), 46.7 (CH2), 21.3/19.8 (CH3)
  • HRMS (ESI+): [M+H]+ calc. for C16H15ClN2O2: 313.0746, found 313.0749

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